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molecular formula C8H9N3O4S B8521638 Ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate

Ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate

Cat. No. B8521638
M. Wt: 243.24 g/mol
InChI Key: XSMFAYHFIJWZLH-UHFFFAOYSA-N
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Patent
US04304770

Procedure details

Ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate (syn isomer) (126.4 g.), formic acid (81.3 g.) and acetic anhydride (180 g.) were treated in a similar manner to that of Preparation 20 (5) to give ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate (syn isomer) (109.6 g.).
Quantity
126.4 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
solvent
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:9]1[N:10]=[C:11]([NH2:14])[S:12][CH:13]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:15](OC(=O)C)(=[O:17])C>C(O)=O>[OH:1][N:2]=[C:3]([C:9]1[N:10]=[C:11]([NH:14][CH:15]=[O:17])[S:12][CH:13]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
126.4 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C=1N=C(SC1)N
Name
Quantity
180 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
81.3 g
Type
solvent
Smiles
C(=O)O
Step Two
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(C(=O)OCC)C=1N=C(SC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 109.6 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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